4-{2-[2-(1,3-Benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide is a pyrrole-sulfonamide derivative []. This compound has been identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. Its potential therapeutic applications lie in managing cognitive deficits associated with schizophrenia and Alzheimer's disease [].
The synthesis of 4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide is part of a series of pyrrole-sulfonamide derivatives developed as potential α7 nAChR PAMs []. While the specific steps for this compound are not detailed in the provided papers, the optimization process involved exploring various chemical modifications to improve potency and selectivity for the α7 nAChR [].
4-{2-[2-(1,3-Benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide acts as a type II PAM of the α7 nAChR [, ]. This means it binds to an allosteric site on the receptor, different from the acetylcholine binding site, and enhances the receptor's response to acetylcholine []. Unlike some type II PAMs, 4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide doesn't appear to induce a distinct secondary component in the acetylcholine-evoked currents, suggesting a unique interaction with the receptor []. Interestingly, it can displace the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7 nAChRs, hinting at a distinct binding site compared to other PAMs [].
The primary application of 4-{2-[2-(1,3-Benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide in scientific research is as a pharmacological tool for studying the α7 nAChR [, ]. Its unique mechanism of action compared to other PAMs makes it valuable for investigating the complexities of α7 nAChR modulation []. Preclinical studies demonstrated its ability to normalize sensory gating deficits in a rodent model, suggesting potential therapeutic benefits for cognitive impairments observed in schizophrenia [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4